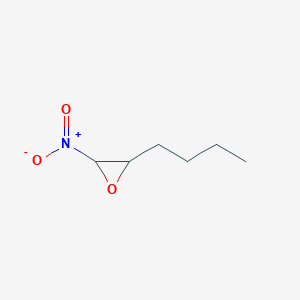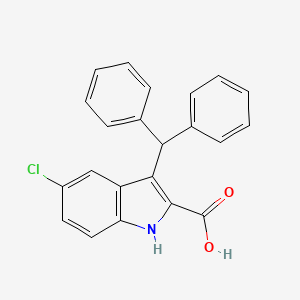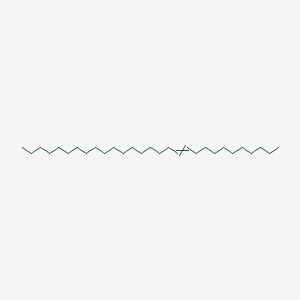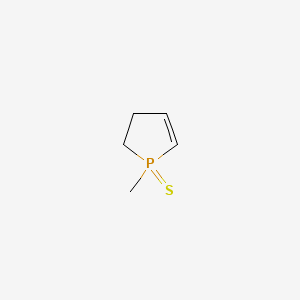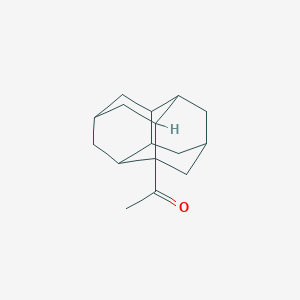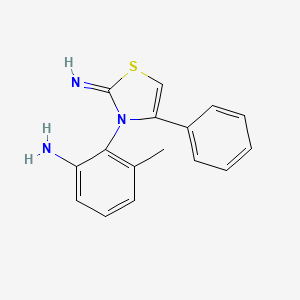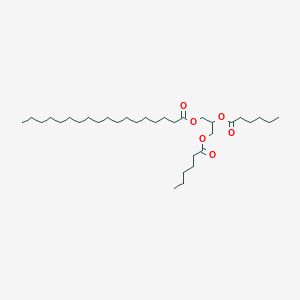
2,3-Bis(hexanoyloxy)propyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound derived from octadecanoic acid and hexanoic acid. It is characterized by its long-chain fatty acid structure, which makes it a significant molecule in various industrial and scientific applications. The compound’s molecular formula is C33H62O6, and it is known for its hydrophobic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2,3-dihydroxypropyl hexanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(hexanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.
Wirkmechanismus
The mechanism of action of 2,3-Bis(hexanoyloxy)propyl octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases, releasing octadecanoic acid and 2,3-dihydroxypropyl hexanoate, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(octanoyloxy)propyl heptadecanoate
- 2,3-Bis(octanoyloxy)propyl decanoate
- Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Uniqueness
Compared to similar compounds, 2,3-Bis(hexanoyloxy)propyl octadecanoate has a unique combination of long-chain fatty acids, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Eigenschaften
CAS-Nummer |
56149-04-3 |
|---|---|
Molekularformel |
C33H62O6 |
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
2,3-di(hexanoyloxy)propyl octadecanoate |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3 |
InChI-Schlüssel |
PFUKHRZVJUFMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


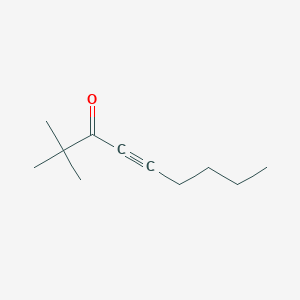
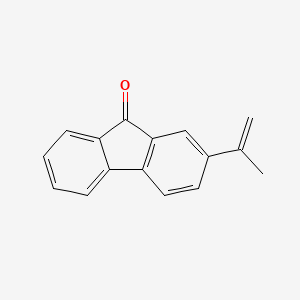


![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)

